molecular formula CH5BF4N2 B8133769 Formamidine Tetrafluoroborate

Formamidine Tetrafluoroborate

Cat. No.: B8133769
M. Wt: 131.87 g/mol
InChI Key: LVVJQPMLINTBPA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamidine tetrafluoroborate is a pseudo-halide salt widely used as a precursor in the preparation of perovskite-based optoelectronic systems. Its chemical formula is HC(NH2)2BF4. This compound plays a crucial role in enhancing the stability and performance of perovskite photodetectors and solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamidine tetrafluoroborate can be synthesized through the reaction of formamidine hydrochloride with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:

HC(NH2)2Cl+HBF4HC(NH2)2BF4+HCl\text{HC(NH2)2Cl} + \text{HBF4} \rightarrow \text{HC(NH2)2BF4} + \text{HCl} HC(NH2)2Cl+HBF4→HC(NH2)2BF4+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Formamidine tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

    Complex Formation: It forms complexes with metal ions, which can be used in catalysis and material science.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

    Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.

Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium chloride yields formamidine chloride and sodium tetrafluoroborate .

Scientific Research Applications

Formamidine tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which formamidine tetrafluoroborate exerts its effects is primarily through its role as a precursor in the formation of perovskite materials. These materials exhibit excellent optoelectronic properties, such as high light absorption and charge carrier mobility. The formamidinium cation (HC(NH2)2+) interacts with lead iodide to form a stable perovskite structure, which is crucial for the efficiency and stability of perovskite solar cells .

Comparison with Similar Compounds

    Methylammonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a formamidine group.

    Cesium Tetrafluoroborate: Contains a cesium cation instead of formamidinium.

    Ammonium Tetrafluoroborate: Contains an ammonium cation.

Uniqueness: Formamidine tetrafluoroborate is unique due to its ability to form stable perovskite structures with lead iodide, which are essential for high-performance optoelectronic devices.

Properties

IUPAC Name

aminomethylideneazanium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.BF4/c2-1-3;2-1(3,4)5/h1H,(H3,2,3);/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVJQPMLINTBPA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C(=[NH2+])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamidine Tetrafluoroborate
Reactant of Route 2
Formamidine Tetrafluoroborate
Reactant of Route 3
Formamidine Tetrafluoroborate
Reactant of Route 4
Formamidine Tetrafluoroborate
Reactant of Route 5
Formamidine Tetrafluoroborate
Reactant of Route 6
Formamidine Tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.